REACTION_SMILES
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[Br:1][c:2]1[c:3]([CH3:10])[n:4][c:5]([F:9])[cH:6][c:7]1[CH3:8].[C:11]([Li:12])([CH3:13])([CH3:14])[CH3:15].[C:16](=[O:17])=[O:18].[CH3:19][CH2:20][O:21][CH2:22][CH3:23]>>[c:2]1([C:16](=[O:17])[OH:18])[c:3]([CH3:10])[n:4][c:5]([F:9])[cH:6][c:7]1[CH3:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(F)nc(C)c1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]C(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Type
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product
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Smiles
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Cc1cc(F)nc(C)c1C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |